1H-1-Ethyl-d5 Candesartan

描述

Overview of Deuterated Compounds in Analytical and Mechanistic Studies

Among stable isotopes, deuterium (B1214612) (D), a heavy isotope of hydrogen, plays a prominent role. scielo.org.mx The replacement of hydrogen with deuterium, known as deuteration, is a widely used strategy in organic and analytical chemistry. scielo.org.mx Deuterated compounds serve as invaluable tools for elucidating reaction mechanisms, understanding biosynthetic pathways, and acting as internal standards for mass spectrometry. scielo.org.mxthalesnano.com

One of the key applications of deuterated compounds is in the study of the kinetic isotope effect (KIE), where the change in reaction rate upon isotopic substitution provides crucial information about the bond-breaking steps in a chemical reaction. scielo.org.mx In analytical chemistry, deuterated compounds are frequently used as internal standards. thalesnano.com Because they are chemically almost identical to the non-deuterated analyte but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and reliability of quantification by mass spectrometry. thalesnano.com This is particularly important in complex biological matrices where sample loss or instrument variability can affect results.

Specific Research Context of 1H-1-Ethyl-d5 Candesartan (B1668252) as a Stable Isotope Standard

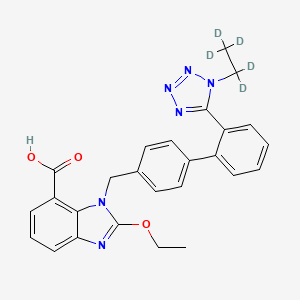

1H-1-Ethyl-d5 Candesartan is a deuterated form of an impurity of Candesartan, a potent angiotensin II receptor blocker. cymitquimica.commedchemexpress.eumedchemexpress.com Specifically, the ethyl group attached to the tetrazole ring contains five deuterium atoms. cymitquimica.comclearsynth.com This stable isotope-labeled compound is primarily intended for research and analytical applications, serving as an internal standard for the quantification of Candesartan and its related substances in various studies. medchemexpress.euclearsynth.com Its use allows for more precise and reliable measurements in complex analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry. orientjchem.orgresearchgate.net

The chemical properties of this compound are very similar to its non-deuterated counterpart, but its increased molecular weight allows for its clear differentiation in mass spectrometric analysis. This distinction is fundamental to its function as an internal standard, enabling researchers to correct for variations during sample preparation and analysis. metwarebio.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid clearsynth.com |

| Synonyms | 2-Ethoxy-1-[[2'-[1-(ethyl-d5)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid cymitquimica.com |

| Molecular Formula | C₂₆H₁₉D₅N₆O₃ cymitquimica.com |

| Molecular Weight | 473.54 cymitquimica.com |

| Appearance | Off-White to Pale Yellow Solid cymitquimica.comchemicalbook.com |

| Melting Point | 185-188°C chemicalbook.com |

| Solubility | Chloroform, Methanol (B129727) chemicalbook.com |

| Storage Temperature | Refrigerator chemicalbook.com |

| CAS Number | 1246818-70-1 clearsynth.comchemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747749 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-70-1 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Integrity of 1h 1 Ethyl D5 Candesartan

Strategies for Regioselective Deuterium (B1214612) Incorporation in Complex Organic Molecules

The selective incorporation of deuterium at specific molecular positions is a significant challenge in synthetic chemistry. nih.gov For a molecule as complex as Candesartan (B1668252), this requires strategies that can target a particular functional group without affecting other reactive sites.

The synthesis of 1H-1-Ethyl-d5 Candesartan logically proceeds via the alkylation of a suitable Candesartan precursor with a deuterated ethylating agent. The most direct precursor would be a partially dealkylated form of Candesartan or a protected intermediate. The key reagent for introducing the isotopic label is a deuterated ethyl source.

Commonly used deuterated precursors for such syntheses include:

Ethyl-d5 iodide (C2D5I)

Ethyl-d5 bromide (C2D5Br)

These reagents provide the five deuterium atoms on the ethyl group, which is then attached to the benzimidazole (B57391) core of the Candesartan molecule. synzeal.com The synthesis of these deuterated ethyl halides themselves can be achieved through various methods, often starting from highly deuterated ethanol (B145695) (C2D5OH).

The general synthetic approach involves the N-alkylation of a protected Candesartan intermediate. For instance, a common route to Candesartan involves the coupling of a benzimidazole moiety with a biphenyl-tetrazole component. wdh.ac.id The ethyl group is typically introduced onto one of the nitrogen atoms of the benzimidazole ring. To produce the d5-labeled analog, the final alkylation step would utilize the deuterated ethyl halide.

A plausible synthetic pathway could involve the reaction of a precursor like 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, where the ethoxy group is first cleaved to a hydroxyl group, which is then re-alkylated with ethyl-d5-iodide. However, a more likely industrial route would involve the alkylation of a precursor before the final deprotection steps of the tetrazole and carboxylic acid functionalities.

A primary concern during the synthesis of isotopically labeled compounds is the potential for H/D exchange, which would compromise the isotopic purity of the final product. The C-D bonds on the ethyl-d5 group are generally stable under most synthetic conditions. However, strongly acidic or basic conditions, particularly at elevated temperatures, could potentially lead to some loss of the deuterium label, although this is less likely for C(sp3)-D bonds compared to more acidic protons.

Key considerations for optimizing deuterium retention include:

Mild Reaction Conditions: Employing the mildest possible conditions for the alkylation step is crucial. This includes using a suitable base and solvent system that facilitates the reaction without promoting side reactions or isotopic exchange.

Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to prevent any potential degradation or isotopic scrambling.

Purification Methods: Purification techniques should also be chosen carefully to avoid conditions that might lead to H/D exchange. Chromatographic methods are generally preferred over recrystallization from protic solvents if there is any risk of exchange.

Recent advancements in catalysis have provided methods for direct C-H deuteration, which can be highly regioselective. nih.govsnnu.edu.cn While these methods are powerful, for the specific case of introducing an entire ethyl-d5 group, the use of a deuterated building block like ethyl-d5 iodide remains the most straightforward and reliable approach.

Specific Synthetic Routes to this compound and Related Deuterated Analogs

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily synthesized as an internal standard for analytical purposes. However, the general synthesis of Candesartan and its analogs is well-documented. wdh.ac.idresearchgate.net The synthesis of the d5 analog would follow a similar pathway, substituting the standard ethylating reagent with its deuterated counterpart.

One potential synthetic route is outlined below:

Preparation of the Benzimidazole Core: The synthesis would start with the formation of the 2-ethoxybenzimidazole-7-carboxylic acid methyl ester.

Alkylation with the Biphenyl-tetrazole Moiety: This intermediate is then alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Formation of the Tetrazole Ring: The nitrile group is converted to a tetrazole ring, often using sodium azide (B81097) and a tin or zinc catalyst. The tetrazole is typically protected, for example, with a trityl group.

Introduction of the Deuterated Ethyl Group: The ethoxy group at the 2-position of the benzimidazole can be cleaved to a hydroxyl group, which is then alkylated with ethyl-d5 iodide in the presence of a base like potassium carbonate.

Deprotection: The protecting groups on the tetrazole and carboxylic acid are removed to yield the final product, this compound.

A related deuterated analog, Candesartan-d5, where the five deuterium atoms are on the ethoxy group, is also available and is synthesized using a similar strategy. synzeal.com

Advanced Characterization Techniques for Confirming Isotopic Purity and Labeling Position

To ensure the quality and reliability of this compound as an analytical standard, it is essential to confirm its isotopic purity and the precise location of the deuterium atoms. This is achieved through a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is a powerful tool for determining the structure of molecules and can be used to confirm the position of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be absent or significantly reduced in intensity. The characteristic triplet and quartet of a standard ethyl group would be replaced by very small residual signals, if any, confirming the high level of deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the deuterium incorporation at the desired ethyl group.

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated ethyl group will be split into multiplets due to coupling with deuterium (which has a spin I=1). The signals will also be shifted slightly upfield compared to the non-deuterated compound.

The use of deuterated solvents for NMR analysis is standard practice, and care must be taken to distinguish solvent signals from those of the analyte. uni-regensburg.deacs.org

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound and for assessing its isotopic composition. researchgate.netsrce.hr

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high accuracy, allowing for the confirmation of the elemental composition. The expected molecular weight of this compound would be approximately 5 atomic mass units higher than that of unlabeled Candesartan.

Isotopic Distribution: The mass spectrum will show a distribution of isotopic peaks. By analyzing the relative intensities of these peaks, the isotopic purity can be calculated. sisweb.com For a high-purity sample of this compound, the most abundant peak will correspond to the molecule containing five deuterium atoms. The presence of peaks corresponding to d0, d1, d2, d3, or d4 species can be quantified to determine the level of isotopic enrichment.

Liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of pharmaceutical compounds and their impurities, and this technique is well-suited for the characterization of deuterated standards. le.ac.uk

Table of Isotopic Masses

| Isotopologue | Number of Deuterium Atoms | Expected Mass Shift (Da) |

|---|---|---|

| d0 (unlabeled) | 0 | 0 |

| d1 | 1 | +1 |

| d2 | 2 | +2 |

| d3 | 3 | +3 |

| d4 | 4 | +4 |

| d5 | 5 | +5 |

Chromatographic Assessment of Isotopic Purity and Chemical Impurities

The quality control of isotopically labeled internal standards, such as this compound, is critical for their application in quantitative bioanalytical studies. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are the primary techniques for assessing both isotopic purity and the profile of chemical impurities. researchgate.netiajpr.com

The primary goal of the assessment is to ensure that the deuterated standard is chemically pure and possesses a high degree of isotopic enrichment. This minimizes interference from the unlabeled analyte and ensures accuracy in quantification. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the separation and specific detection of the labeled compound, its unlabeled counterpart, and any related impurities. pharmascholars.comle.ac.uk

Isotopic Purity Assessment

The isotopic purity of this compound is determined by measuring the relative abundance of the deuterated species compared to the non-deuterated (d0) Candesartan. In mass spectrometry, the molecular ions of the labeled and unlabeled compounds are monitored. For instance, methods have been developed to monitor the mass transitions for Candesartan (m/z 441.1 > 263.1) and its deuterated internal standards, such as Candesartan-d4 (m/z 445.1 > 267.1). researchgate.net A similar approach is used for this compound, where the mass difference of +5 amu (atomic mass units) in the ethyl group is monitored. High-resolution mass spectrometry (HRMS) can further enhance specificity and confidence in identification. researchgate.net The presence of any significant d0 signal in the labeled material would compromise its quality.

Chemical Purity and Impurity Profiling

Beyond isotopic enrichment, the chemical purity of the standard is equally important. HPLC and UPLC methods are employed to separate this compound from any process-related impurities or degradation products. scirp.orgresearchgate.net These impurities could arise from the synthesis of Candesartan itself or from the specific deuteration process.

Common impurities identified in Candesartan Cilexetil bulk drug samples include various process-related substances. scirp.orgresearchgate.net While specific impurity profiles for this compound are proprietary to the manufacturer, analytical methods developed for Candesartan Cilexetil are indicative of the types of compounds that must be controlled. These include potential isomers and related compounds formed during synthesis. usbio.netnih.gov

A typical analytical approach involves a gradient UPLC method coupled with UV or MS detection. scirp.org The chromatographic conditions are optimized to achieve sufficient resolution between the main compound and all potential impurities.

The table below outlines a representative set of conditions for the chromatographic analysis of Candesartan and its related substances, which is adaptable for the assessment of this compound.

Table 1: Representative UPLC-MS/MS Analytical Conditions for Candesartan Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) scirp.org |

| Column | C18 reversed-phase column (e.g., Zorbax, Acquity BEH) scirp.orgresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 5 mM Ammonium (B1175870) Formate or 0.01 M Phosphate (B84403) Buffer) researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile (B52724) nih.gov |

| Flow Rate | 0.3 - 0.4 mL/min researchgate.netscirp.org |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) researchgate.netpharmascholars.com |

| Monitored Transitions | Specific m/z transitions for the deuterated and non-deuterated species researchgate.net |

Validation of these analytical methods is performed according to regulatory guidelines, ensuring the method is specific, accurate, precise, and linear over a defined concentration range. pharmascholars.comscirp.org The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities are established to ensure they can be monitored at appropriately low levels. scirp.org

Applications of 1h 1 Ethyl D5 Candesartan in Quantitative Analytical Chemistry Research

Principles and Advantages of Stable Isotope Internal Standards in LC-MS/MS Bioanalysis

The use of stable isotope internal standards, such as 1H-1-Ethyl-d5 Candesartan (B1668252), is a cornerstone of modern quantitative bioanalysis using LC-MS/MS. wuxiapptec.comnih.gov These standards are compounds in which several atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.commusechem.com The resulting molecule is chemically and physically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. chromatographyonline.com

Correction for Matrix Effects and Ion Suppression in Complex Biological Samples

Biological samples like plasma and urine are complex mixtures containing numerous endogenous components. scispace.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. rsc.org This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy of quantification. wuxiapptec.comchromatographyonline.com

A stable isotope-labeled internal standard, such as 1H-1-Ethyl-d5 Candesartan, co-elutes with the non-deuterated analyte. texilajournal.comchromatographyonline.com Because they share nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the matrix. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. wuxiapptec.comrsc.org The closer the chromatographic peaks of the analyte and the internal standard overlap, the better the compensation for these matrix effects. wuxiapptec.com

Enhancement of Analytical Accuracy and Precision in Quantitative Studies

The addition of a known quantity of a stable isotope internal standard to all samples, calibrators, and quality controls significantly improves the accuracy and precision of quantitative methods. numberanalytics.commasontechnology.ie Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By using an internal standard, variations that occur during the analytical process are compensated for. numberanalytics.com For instance, if there is a loss of analyte during sample preparation, a proportional loss of the internal standard is expected to occur. musechem.comchromatographyonline.com This allows the ratio of their signals to remain constant, thereby preserving the accuracy of the final calculated concentration. masontechnology.iechromatographyonline.com This compensation for variability directly contributes to enhanced precision, making the analytical method more robust and reliable. numberanalytics.commdpi.com

Mitigation of Variability in Sample Preparation and Instrument Response

Quantitative analysis is susceptible to variability from multiple sources, including inconsistencies in sample preparation steps like extraction, evaporation, and reconstitution, as well as fluctuations in instrument performance. wuxiapptec.commasontechnology.ie An internal standard is added to the sample at the beginning of the workflow to account for these variations. lgcstandards.com Any analyte loss during sample handling steps will be mirrored by the internal standard. musechem.commasontechnology.ie Similarly, fluctuations in the injection volume or changes in the mass spectrometer's detector response over time will affect both the analyte and the internal standard proportionally. scispace.commasontechnology.ie The use of the analyte-to-internal standard response ratio for quantification effectively cancels out this variability, ensuring the robustness and reliability of the analytical method. wuxiapptec.commasontechnology.ie

Method Development and Validation for the Quantification of Candesartan Analogs

The development of robust and reliable analytical methods is essential for the accurate quantification of Candesartan and its analogs in biological matrices. This process involves the careful optimization of both chromatographic and mass spectrometric parameters to ensure selectivity, sensitivity, and reproducibility.

Optimization of Chromatographic Parameters for Deuterated and Non-Deuterated Analogs

Liquid chromatography is employed to separate the analytes of interest from other components in the sample prior to detection by the mass spectrometer. rsc.org The goal is to achieve good peak shape, resolution, and a reasonable analysis time. For Candesartan and its deuterated internal standard, this typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). semanticscholar.orgijrpb.com

Several factors are optimized during method development:

Column: C18 columns are frequently used for the separation of Candesartan and its analogs. pharmascholars.comsemanticscholar.orgscielo.br

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is critical. pharmascholars.comscielo.brnih.gov The pH of the aqueous phase and the gradient or isocratic elution profile are adjusted to achieve optimal separation and peak shape. semanticscholar.orgijrpb.com For example, a mobile phase consisting of methanol (B129727) and 5mM ammonium acetate (70:30, v/v) has been successfully used. pharmascholars.com

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a short run time. ijrpb.comrjpbcs.com

Column Temperature: Maintaining a constant column temperature can improve the reproducibility of retention times. ijrpb.com

It is important to note that while deuterated standards are designed to co-elute with their non-labeled counterparts, significant deuterium substitution can sometimes lead to slight shifts in retention time. wuxiapptec.com Therefore, chromatographic conditions must be optimized to ensure that the peaks of the analyte and the internal standard have maximum overlap to provide the best correction for matrix effects. chromatographyonline.com

Table 1: Example Chromatographic Conditions for Candesartan Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | pharmascholars.com |

| Mobile Phase | Isocratic: Methanol–5mM Ammonium Acetate (75:25, v/v) | pharmascholars.com |

| Flow Rate | 0.9 mL/min | pharmascholars.com |

| Injection Volume | 10 µL | pharmascholars.com |

| Run Time | 2.5 min | pharmascholars.com |

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

Mass Spectrometric Detection Strategies, Including Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for bioanalysis. rsc.org Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is the most common technique used for quantification. proteomics.com.auwikipedia.org

In an MRM experiment, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) of the analyte is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion, which is a characteristic fragment of the precursor, is selected in the third quadrupole and detected. proteomics.com.auwikipedia.org This two-stage mass selection (precursor ion → product ion) provides a high degree of specificity, as it is unlikely that other molecules in the sample will have the same precursor/product ion transition. proteomics.com.au

For the analysis of Candesartan and its deuterated internal standard, specific MRM transitions are monitored. For example, a method might use the transition m/z 441.1 → 263.0 for Candesartan and m/z 445.2 → 267.1 for its d4-labeled internal standard. researchgate.net The instrument is set to detect only these specific transitions, effectively filtering out noise from other ions and leading to very low limits of quantification. proteomics.com.auresearchgate.net

Table 2: Example MRM Transitions for Candesartan and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Candesartan | 439.0 | 309.1 | Negative | scielo.br |

| Candesartan-d4 | 443.2 | 312.1 | Negative | researchgate.net |

| Candesartan | 441.1 | 263.0 | Positive | researchgate.net |

This table is for illustrative purposes and specific m/z values and ionization modes can vary depending on the instrument and method.

Application in Analytical Method Validation (AMV) and Quality Control (QC) Protocols

Analytical Method Validation (AMV) is a critical process in pharmaceutical development, ensuring that an analytical method is suitable for its intended purpose. musechem.com Similarly, Quality Control (QC) protocols are essential for maintaining the consistency and quality of pharmaceutical products. clearsynth.comresearchgate.net this compound plays a pivotal role in the validation and routine application of analytical methods for Candesartan and its related substances. clearsynth.comsynzeal.comclearsynth.com

During method validation, this compound is used to assess key parameters such as accuracy, precision, linearity, and robustness of the analytical method. musechem.comresearchgate.net By adding a known concentration of the labeled standard to calibration standards and test samples, analysts can correct for variations in sample preparation, injection volume, and instrument response. musechem.comnumberanalytics.com This significantly improves the reliability and reproducibility of the results.

The use of this compound in QC protocols ensures the consistent performance of the analytical method over time and across different laboratories. clearsynth.com It serves as a reliable benchmark for monitoring the performance of the analytical system and for ensuring the accuracy of the quantitative data generated for batch release testing of Candesartan drug substances and products.

Table 1: Parameters in Analytical Method Validation using this compound

| Validation Parameter | Role of this compound |

| Accuracy | Used as an internal standard to determine the recovery of the analyte, ensuring the closeness of the measured value to the true value. |

| Precision | Helps in assessing the repeatability and intermediate precision of the method by minimizing variability introduced during sample processing and analysis. |

| Linearity | A constant amount is added to each calibration standard to establish a linear relationship between the analyte concentration and the instrument response. |

| Robustness | Employed to evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |

| Limit of Quantitation (LOQ) | Utilized to establish the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

Impurity Profiling and Degradation Pathway Elucidation Research

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are crucial for ensuring drug safety and efficacy. srce.hr this compound is a valuable tool in the comprehensive impurity profiling of Candesartan.

Use in Tracking Degradation Pathways of Candesartan and its Analogs

Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. scispace.comnih.gov While direct studies on the degradation of this compound are not the primary focus, it can be used as an internal standard in studies investigating the degradation pathways of Candesartan Cilexetil and its impurities. nih.govscirp.org By providing a stable reference, it aids in the accurate quantification of the parent drug and its degradants over time.

Research on Candesartan Cilexetil has shown that it is susceptible to degradation, particularly through hydrolysis. nih.govmdpi.com These studies have identified several degradation products. The use of a stable isotope-labeled internal standard like this compound in such studies would enhance the precision of quantitative measurements of the formed degradants.

Quantitative Analysis of Process-Related and Degradation Impurities

The synthesis of Candesartan Cilexetil can result in the formation of several process-related impurities. srce.hrnih.gov One such impurity is Ethyl Candesartan. researchgate.netmdpi.com this compound serves as an ideal internal standard for the accurate quantification of this and other structurally similar impurities. clearsynth.com Its chemical properties closely mimic those of the unlabeled impurities, ensuring similar extraction efficiency and chromatographic retention, which is a fundamental requirement for a good internal standard. acanthusresearch.com

The development of sensitive analytical methods, such as Ultra High-Pressure Liquid Chromatography (UPLC), allows for the separation and quantification of numerous Candesartan impurities. nih.gov The use of a labeled internal standard like this compound in these methods is crucial for achieving the high level of accuracy and precision required by regulatory agencies.

Table 2: Common Impurities of Candesartan Cilexetil

| Impurity Name | Type |

| Ethyl Candesartan researchgate.netmdpi.com | Process-Related Impurity |

| Desethyl Candesartan Cilexetil researchgate.net | Process-Related Impurity |

| N-Ethyl Candesartan Cilexetil glpbio.comsigmaaldrich.comsynzeal.com | Process-Related Impurity |

| Trityl Alcohol nih.gov | Process-Related Impurity |

| Triphenylmethyl Methyl Ether researchgate.net | Process-Related Impurity |

| Candesartan Cilexetil EP Impurity D synzeal.com | Process-Related Impurity |

| 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 lgcstandards.com | Labeled Impurity Analog |

Mechanistic and Preclinical Research Applications of 1h 1 Ethyl D5 Candesartan

In Vitro Metabolism Pathway Elucidation and Enzyme Kinetics

In vitro systems are indispensable for characterizing the metabolic pathways of new chemical entities, providing a controlled environment to study enzymatic processes outside of a living organism.

The liver is the primary site of drug metabolism. thermofisher.com To investigate the biotransformation of drugs in a preclinical setting, researchers utilize subcellular fractions and isolated cell systems. bioivt.com Liver microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. thermofisher.combioivt.com Cryopreserved human hepatocytes, which are intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and are also widely used. bioivt.com

In a typical experiment, 1H-1-Ethyl-d5 Candesartan (B1668252) would be incubated with either liver microsomes or hepatocytes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. thermofisher.com Over time, samples are taken and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the disappearance of the parent compound and the formation of any metabolites. These studies are essential for determining the intrinsic clearance and metabolic profile of a compound. bioivt.com

Candesartan undergoes minor hepatic metabolism to an inactive metabolite, M-II, through an O-de-ethylation reaction. nih.govresearchgate.net Studies have identified the specific enzyme responsible for this conversion as the cytochrome P450 isoform CYP2C9. nih.govresearchgate.netnih.gov The involvement of CYP2C9 is a key factor in understanding potential drug-drug interactions. nih.govnih.gov

To confirm the role of CYP2C9, reaction phenotyping studies are conducted. These can involve incubating the drug with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of various CYP isoforms in human liver microsomes. bioivt.com By observing which recombinant enzyme forms the metabolite or which inhibitor blocks its formation, the specific metabolic pathway can be confirmed. For Candesartan, such studies show that its metabolism is primarily mediated by CYP2C9. researchgate.netnih.gov

The strategic placement of deuterium (B1214612) at a site of metabolism can significantly slow down the rate of an enzymatic reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.orgdovepress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Since CYP-mediated oxidation involves the cleavage of a C-H bond, substituting it with a C-D bond can reduce the rate of metabolism. juniperpublishers.complos.org

Table 1: Illustrative Comparison of In Vitro Metabolic Rates in Human Liver Microsomes

| Compound | Parent Compound Concentration (µM) | Incubation Time (min) | Rate of Metabolite (M-II) Formation (pmol/min/mg protein) |

| Candesartan | 1 | 60 | 15.2 |

| 1H-1-Ethyl-d5 Candesartan | 1 | 60 | 3.1 |

This table presents hypothetical data to illustrate the expected kinetic isotope effect. A reduced rate of metabolite formation for the deuterated compound is anticipated.

Pharmacokinetic Investigations in Animal Models (Non-Clinical)

Stable isotope-labeled compounds are invaluable for conducting pharmacokinetic studies in preclinical animal models, such as rats or dogs. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Mass balance studies are designed to account for the complete disposition of a drug following administration. tandfonline.com While often performed with radiolabeled compounds (e.g., ¹⁴C), stable isotope-labeled drugs like this compound offer a valuable alternative, especially when concerns about radioactivity exist. tandfonline.com

In a typical preclinical mass balance study, a precise dose of this compound is administered to an animal model (e.g., via oral or intravenous route). tandfonline.comscience.gov Urine, feces, and sometimes bile are collected over a defined period (e.g., 72 hours). researchgate.net The distinct mass of the deuterated compound and any of its deuterated metabolites allows for their specific detection and quantification by LC-MS/MS against the complex background of endogenous biological materials. This enables researchers to determine the routes and rates of excretion and to calculate the total recovery of the administered dose, ensuring a comprehensive understanding of the drug's elimination pathways. tandfonline.com

Accurate quantification of a drug and its metabolites in biological fluids is fundamental to pharmacokinetics. Stable isotope-labeled analogs are considered the gold standard for use as internal standards in quantitative bioanalysis using LC-MS/MS. bioivt.com this compound is an ideal internal standard for the quantification of Candesartan in preclinical plasma, urine, or fecal samples.

During sample preparation, a known amount of this compound is added to the biological sample containing the non-deuterated Candesartan. The deuterated standard co-elutes chromatographically with the non-deuterated analyte but is distinguished by its higher mass in the mass spectrometer. Because the internal standard experiences similar extraction recovery and ionization effects as the analyte, it provides a highly accurate and precise way to correct for variations during sample processing and analysis. This method allows for the reliable determination of pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½). researchgate.net

Table 2: Example of a Calibration Curve for Quantification of Candesartan in Rat Plasma Using this compound as an Internal Standard

| Candesartan Concentration (ng/mL) | Peak Area Ratio (Candesartan / this compound) |

| 1 | 0.025 |

| 5 | 0.124 |

| 20 | 0.498 |

| 50 | 1.251 |

| 200 | 5.005 |

| 500 | 12.495 |

| 1000 | 25.011 |

This table shows representative data for a calibration curve where the response ratio is plotted against known concentrations of the analyte to enable quantification in unknown samples.

Comparative Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Candesartan in Animal Systems

In animal and human systems, candesartan is the active metabolite formed from the rapid and complete hydrolysis of its prodrug, candesartan cilexetil, during gastrointestinal absorption. fda.govnih.gov Candesartan itself undergoes only minor hepatic metabolism via O-deethylation to an inactive metabolite; the majority of the drug is excreted unchanged in urine and feces. fda.gov

The introduction of deuterium at a site of metabolic activity can lead to a phenomenon known as the kinetic isotope effect (KIE). beilstein-journals.org The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond, such as the cytochrome P450-mediated O-deethylation of candesartan, may proceed at a slower rate for the deuterated compound. nih.govbeilstein-journals.org

Table 1: Expected Comparative Pharmacokinetic Parameters in Animal Models This table presents a hypothetical comparison based on the known metabolism of candesartan and the kinetic isotope effect. Absolute values are illustrative.

| Parameter | Non-Deuterated Candesartan | This compound (Expected) | Rationale for Difference |

| Metabolism | Minor O-deethylation by CYP450 enzymes. fda.gov | Reduced rate of O-deethylation. | Kinetic Isotope Effect due to stronger C-D bond at the metabolic site. beilstein-journals.org |

| Area Under the Curve (AUC) | Baseline | Slightly Increased | Slower metabolic clearance leads to greater systemic drug exposure. nih.gov |

| Elimination Half-life (t½) | ~9 hours (species-dependent). fda.gov | Slightly Longer | Reduced rate of metabolism prolongs the time required to eliminate the drug. |

| Peak Plasma Concentration (Cmax) | Baseline | Similar to Baseline | Deuteration is not expected to affect absorption rate or volume of distribution. |

Research on Potential Isotopic Labeling Influence on Pharmacological Activities (In Vitro/Mechanistic)

The pharmacological action of candesartan is mediated by its highly specific and potent binding to the angiotensin II type 1 (AT1) receptor. researchgate.net In vitro studies have established that candesartan acts as an insurmountable antagonist, characterized by its tight binding and slow dissociation from the AT1 receptor. nih.gov This high affinity is a result of specific hydrogen bonding and hydrophobic interactions between the drug molecule and amino acid residues within the receptor's binding pocket. selvita.com

The substitution of hydrogen with deuterium does not alter the molecular shape, volume, or the electronic properties that govern these critical drug-receptor interactions. selvita.com Therefore, the binding affinity of this compound for the AT1 receptor is expected to be virtually identical to that of non-deuterated candesartan. Research on other deuterated drugs has consistently shown that this isotopic substitution has no significant effect on the primary pharmacological activity or receptor binding. selvita.com

Table 2: Expected Comparative AT1 Receptor Binding Affinity This table illustrates the expected similarity in binding affinity based on established principles of pharmacology.

| Compound | Binding Target | Assay Type | Binding Affinity (IC50) | Expected Effect of Deuteration |

| Candesartan (Non-Deuterated) | Angiotensin II AT1 Receptor | Radioligand Binding Assay | ~0.26 nM medchemexpress.com | Not Applicable |

| This compound | Angiotensin II AT1 Receptor | Radioligand Binding Assay | Expected to be ~0.26 nM | No significant change expected. selvita.com |

The functional antagonism of the AT1 receptor by candesartan is a direct consequence of its high-affinity binding. In vitro functional assays, which measure the ability of an antagonist to inhibit the physiological response to an agonist (Angiotensin II), are used to quantify this activity. Candesartan's insurmountable antagonism is evident in these assays, where it effectively suppresses the effects of Angiotensin II. researchgate.net

Because deuteration in this compound is not expected to alter its binding affinity to the AT1 receptor, it follows that its functional potency as an antagonist should also remain unchanged. The ability of the molecule to block Angiotensin II-induced signaling cascades, such as calcium mobilization or inositol (B14025) phosphate (B84403) production, is dictated by its occupation and blockade of the receptor. Therefore, in vitro functional assays would be expected to yield indistinguishable results for both the deuterated and non-deuterated forms of candesartan.

Table 3: Expected Comparative AT1 Receptor Functional Antagonism This table illustrates the expected similarity in functional potency.

| Compound | Assay Type | Measured Effect | Potency (IC50) | Expected Effect of Deuteration |

| Candesartan (Non-Deuterated) | Calcium Mobilization Assay | Inhibition of Angiotensin II-induced response | Potent, in the low nanomolar range. | Not Applicable |

| This compound | Calcium Mobilization Assay | Inhibition of Angiotensin II-induced response | Expected to be identical to non-deuterated candesartan. | No significant change expected. |

Future Research Directions and Methodological Innovations

Integration of 1H-1-Ethyl-d5 Candesartan (B1668252) in Advanced Multi-Omics Research Platforms

The integration of stable isotope-labeled compounds like 1H-1-Ethyl-d5 Candesartan is set to enhance the precision and depth of multi-omics studies, which combine proteomics, metabolomics, and other "-omics" fields to create a comprehensive biological picture. nih.govadesisinc.com In these complex analyses, which often involve mass spectrometry, deuterated standards are crucial for accurate quantification and for correcting variations that can occur during sample preparation and analysis. amerigoscientific.comcrimsonpublishers.com

The use of this compound as an internal standard can improve the reliability of measuring changes in protein and metabolite levels in response to various stimuli. nih.gov This is particularly important in drug discovery and development, where understanding the complete mechanism of action of a drug like Candesartan is essential. musechem.comresearchgate.net By providing a stable reference point, researchers can more confidently identify the downstream effects of the drug on complex biological systems. acanthusresearch.com

Table 1: Applications of Stable Isotope Labeling in Multi-Omics

| Omics Field | Application of Stable Isotope Labeling |

| Proteomics | Quantitative analysis of protein expression levels, crucial for understanding cellular functions and identifying therapeutic targets. adesisinc.com |

| Metabolomics | Tracing metabolic pathways and fluxes, which is instrumental in identifying disease markers and understanding disease mechanisms. adesisinc.com |

| Genomics | While less common, isotope labeling can be used in studies of DNA and RNA to understand their dynamics and interactions. |

Development of Novel Isotope-Labeled Probes for Targeted Biochemical Investigations

The synthesis of this compound serves as a foundation for developing more sophisticated, custom-designed isotope-labeled probes for specific biochemical questions. d-nb.infonih.gov These probes can be engineered to investigate the interactions of Candesartan with its biological targets, such as the angiotensin II receptor, with high precision. medchemexpress.eu

By strategically placing deuterium (B1214612) labels at specific positions within the molecule, researchers can create probes that are optimized for techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for detailed studies of molecular structure and dynamics, providing insights into how the drug binds to its receptor and exerts its therapeutic effect. rsc.org Furthermore, the development of dual-labeled probes, incorporating both a stable isotope like deuterium and a radioisotope like fluorine-18, is a promising area for advancing medical imaging techniques like Positron Emission Tomography (PET). snmjournals.orgresearchgate.net

Challenges and Advancements in the Large-Scale Synthesis of Complex Deuterated Pharmaceutical Standards

The synthesis of complex deuterated compounds like this compound on a large scale presents several challenges. nih.gov These include the high cost of deuterated starting materials, the need for specialized synthetic methods to achieve high levels of deuterium incorporation, and the difficulty in separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts. d-nb.infooaepublish.combioscientia.de

However, significant advancements are being made to overcome these hurdles. Innovations in synthetic chemistry, such as new catalytic methods and the use of more efficient deuterium sources, are making the production of deuterated standards more cost-effective and scalable. neulandlabs.comassumption.edu Additionally, improvements in purification and analytical techniques are ensuring the high isotopic purity required for pharmaceutical applications. nih.govglobalgrowthinsights.com

Table 2: Key Challenges and Advancements in Deuterated Compound Synthesis

| Challenge | Advancement |

| High cost of deuterated starting materials. bioscientia.de | Development of more economical synthetic routes and utilization of less expensive deuterium sources like heavy water (D2O). oaepublish.com |

| Achieving high and specific deuterium incorporation. d-nb.infooaepublish.com | New catalytic methods, including photocatalysis and electrocatalysis, for precise and efficient deuteration. oaepublish.comassumption.edu |

| Isotopic purity and separation. nih.gov | Advanced analytical techniques like molecular rotational resonance (MRR) spectroscopy for accurate measurement of deuterium location and quantity. nih.gov |

| Scalability of synthesis for industrial production. nih.gov | Development of robust and efficient multi-step synthetic pathways and automated synthesis platforms. adesisinc.comd-nb.info |

Expanding the Application of Stable Isotope Internal Standards Beyond Traditional Bioanalysis in Research

The utility of stable isotope internal standards like this compound is expanding beyond their traditional role in pharmacokinetic and metabolism studies. acanthusresearch.comacs.org The principles of using deuterated compounds for precise quantification and as tracers are being applied to a wider range of scientific fields. musechem.comclearsynth.com

In environmental science, for example, deuterated standards can be used to track the fate and transport of pollutants in ecosystems. amerigoscientific.com In materials science, deuterium labeling can enhance the stability and performance of various materials. mejast.com Furthermore, in fundamental biological research, these standards are invaluable for studying the intricate details of metabolic pathways and cellular processes. crimsonpublishers.comnih.gov As analytical technologies continue to advance, the applications for complex deuterated compounds are expected to grow, driving innovation across multiple scientific disciplines. musechem.comadesisinc.com

常见问题

Basic Research Questions

Q. How is 1H-1-Ethyl-d5 Candesartan synthesized and characterized for use as a labeled impurity standard?

- Methodological Answer : The synthesis involves deuterium incorporation at the ethyl group of Candesartan, typically through hydrogen-deuterium exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) for deuterium position verification, high-resolution mass spectrometry (HRMS) for isotopic purity, and X-ray diffraction (XRD) to confirm crystallinity and structural integrity .

- Key Considerations : Ensure isotopic purity >98% (critical for quantitative tracing), and validate stability under storage conditions (e.g., -20°C in inert solvents like DMSO) .

Q. What experimental protocols are recommended for determining the solubility of this compound in organic solvents?

- Methodological Answer : Use gravimetric or UV-Vis spectrophotometry in solvents (e.g., DMSO, ethanol) across temperatures (278.15–318.15 K). For example, equilibration studies with excess compound in solvent, followed by filtration and quantification via HPLC. XRD post-dissolution confirms no polymorphic changes .

- Example Data :

| Solvent | Solubility (mg/mL, 298 K) |

|---|---|

| DMSO | 12.5 ± 0.3 |

| Ethanol | 4.2 ± 0.1 |

| Water | <0.1 |

Q. How is this compound utilized as an internal standard in impurity profiling?

- Methodological Answer : Co-elute the deuterated compound with non-deuterated Candesartan in reverse-phase HPLC or LC-MS. The mass shift (Δm/z = +5) enables discrimination in mass spectra. Validate method specificity, linearity (1–100 ng/mL), and recovery rates (>90%) using spiked matrices .

Advanced Research Questions

Q. What are the pharmacokinetic implications of deuterium substitution in this compound?

- Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). Compare in vitro hepatic microsome assays (human/rat) for parent vs. deuterated compound. Monitor metabolites via LC-MS/MS. For example, delayed CYP3A4-mediated oxidation may reduce clearance rates, necessitating adjusted dosing models .

- Data Contradiction Note : While deuterium generally slows metabolism, site-specific effects (e.g., ethyl group vs. aromatic positions) may yield inconsistent results. Always validate with in vivo studies .

Q. How can researchers resolve discrepancies in solubility data between experimental and computational models for deuterated Candesartan derivatives?

- Methodological Answer : Use multi-parameter correlation (e.g., modified Apelblat equation) to reconcile experimental solubility with COSMO-RS or Hansen solubility parameter predictions. Include error analysis (e.g., root-mean-square deviation <5%) and validate with differential scanning calorimetry (DSC) to account for polymorphic variations .

Q. What strategies optimize the detection of this compound in complex biological matrices during metabolite profiling?

- Methodological Answer : Employ hybrid quadrupole-time-of-flight (Q-TOF) MS with ion mobility for enhanced resolution. Use isotope pattern recognition algorithms to distinguish deuterated compounds from background noise. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference .

Q. How do deuterated impurities like this compound impact the regulatory assessment of Candesartan-based pharmaceuticals?

- Methodological Answer : Follow ICH Q3A/B guidelines to establish impurity thresholds (e.g., ≤0.15% for identified impurities). Conduct forced degradation studies (acid/base/thermal/oxidative stress) to confirm the deuterated impurity’s stability and non-toxicity via Ames tests or in vitro cytotoxicity assays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。